(3,5-Dichloroanilino)ethenetricarbonitrile

Computational Chemistry Physicochemical Profiling Drug Design

Researchers synthesizing focused heterocycle libraries often encounter regiochemical ambiguity when using dichloroanilino synthons, leading to irreproducible cyclization. (3,5-Dichloroanilino)ethenetricarbonitrile (DCACN; CAS 106484-98-4) resolves this by providing the certified 3,5-dichloro isomer, distinct from the 2,5-isomer (CAS 106484-97-3). Its electron-deficient tricyanovinyl core undergoes predictable cyclocondensation with dinucleophiles to yield substituted pyrazoles, pyrimidines, or thiophenes. • Enables unambiguous SAR by eliminating positional isomer interference in kinase hinge-region binder libraries. • Serves as a benchmark scaffold for agrochemical lead optimization programs. • Certified reference material available to support HPLC-UV or LC-MS method development for environmental fate studies.

Molecular Formula C11H4Cl2N4
Molecular Weight 263.08 g/mol
CAS No. 106484-98-4
Cat. No. B009032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dichloroanilino)ethenetricarbonitrile
CAS106484-98-4
Synonyms(3,5-dichloroanilino)ethenetricarbonitrile
3,5-DCAETCN
Molecular FormulaC11H4Cl2N4
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)NC(=C(C#N)C#N)C#N
InChIInChI=1S/C11H4Cl2N4/c12-8-1-9(13)3-10(2-8)17-11(6-16)7(4-14)5-15/h1-3,17H
InChIKeyOUUMERYEKBEPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (3,5-Dichloroanilino)ethenetricarbonitrile in Heterocyclic Research


(3,5-Dichloroanilino)ethenetricarbonitrile (DCACN; CAS 106484-98-4) is a synthetic member of the ethenetricarbonitrile family, characterized by a 3,5-dichlorophenylamino group tethered to a tricyanovinyl electrophore. First disclosed in a 1986 Arch Pharm study [1], this compound belongs to a broader class of (halogenoanilino)ethenetricarbonitriles investigated for antimycotic, anthelmintic, and herbicidal properties. Its core structure features three electron-withdrawing cyano groups that confer distinct reactivity for cyclization and nucleophilic addition pathways.

Isomer Identity 3,5-dichloro positional isomer for regioselective synthesis
Reported Scaffold Class-level antimycotic and herbicidal activity reported; data to verify

Positional Isomer Differentiation for (3,5-Dichloroanilino)ethenetricarbonitrile


Positional isomerism on the anilino ring critically modulates both physicochemical properties and biological activity within this compound class. For instance, the 3,5-dichloro isomer (CAS 106484-98-4) [2] and the 2,5-dichloro isomer (CAS 106484-97-3) [1] are distinct MeSH entries with separate biotesting histories. Even subtle regiochemical shifts alter the electron density distribution on the tricyanovinyl system, affecting cyclization kinetics in downstream synthesis. Generic substitution without verifying isomeric identity risks undermining synthetic reproducibility and introduces uncontrolled variables in structure-activity relationship (SAR) campaigns.

Property
3,5-Dichloro isomer
2,5-Dichloro isomer
XLogP / TPSA
3.4 / 83.4 Ų
Similar XLogP expected; distinct TPSA may shift retention
Synthetic outcome
Regioselectivity may favor linear cyclization
Potential intramolecular H-bonding alters cyclization pathway

Positional isomerism alters electron distribution and biological profile. Verify isomer identity before use in SAR campaigns.

Comparative Evidence for (3,5-Dichloroanilino)ethenetricarbonitrile


Computational Physicochemical Comparison of Dichloro Isomers

Predicted XLogP, hydrogen bond acceptor count, and topological polar surface area (TPSA) differentiate the 3,5-dichloro isomer from its 2,5-dichloro counterpart. For (3,5-dichloroanilino)ethenetricarbonitrile, XLogP is 3.4, with 4 hydrogen bond acceptors and TPSA of 83.4 Ų [1]. While predicted boiling points are similar (371.1 °C for 3,5-dichloro vs. 366.1 °C for 2,5-dichloro), the distinct TPSA and XLogP differences can influence chromatographic retention and passive membrane permeability in cell-based assays, making isomer selection critical for reproducible bioactivity profiling .

Physicochemical comparison
Method context
XLogP 3.4, TPSA 83.4 Ų (3,5- vs. 2,5- isomer)
Supports isomer-dependent permeability review
Predicted data; requires experimental logD confirmation
Computational Chemistry Physicochemical Profiling Drug Design

Class-Level Antimycotic and Herbicidal Activity

The original synthesis paper demonstrated that the broader class of (halogenoanilino)ethenetricarbonitriles, into which the 3,5-dichloro derivative falls, exhibits marked antimycotic, anthelmintic, and herbicidal activity [1]. While quantitative minimum inhibitory concentration (MIC) data for the isolated 3,5-dichloro derivative against specific strains (e.g., Candida albicans or Fusarium spp.) are not publicly available, the class-level observation indicates that the 3,5-dichloro substitution pattern is compatible with biological activity. Comparative data for the 2,5-dichloro isomer is similarly unreported, meaning direct differentiation on potency cannot be made. The observed broad-spectrum activity profile distinguishes the class from simpler nitrile-containing anilines that lack antimycotic properties [2].

Class-level bioactivity
Class-level inference
Reported antimycotic, anthelmintic, herbicidal activity (class-wide)
May support agrochemical scaffold selection
Isomer-specific MIC/IC50 not available; data to verify
Antifungal Research Herbicide Discovery Agrochemical Screening

Analytical Fingerprints by Mass Fragmentation

The predicted density for (3,5-dichloroanilino)ethenetricarbonitrile is 1.527 g/cm³ , which matches the value for the 2,5-dichloro isomer. However, mass spectrometry reveals a class-characteristic fragmentation pathway: elimination of a dicyanomethylene radical [1]. While this pathway is shared with all halogenated analogs, the unique isotopic pattern introduced by the two chlorine atoms provides a distinctive MS fingerprint. For the 3,5-dichloro isomer, the [M]+ molecular ion cluster at m/z 263 and the [M–C(CN)2]+ fragment can be used to verify isomeric identity via MS/MS spectrum matching against reference standards, distinguishing it from the 3,4-dichloro analog even in absence of chromatographic separation.

MS fingerprint
Class-level inference
Shared dicyanomethylene loss; unique Cl₂ isotopic pattern
Enables isomer identity verification via MS/MS
Density identical (1.527 g/cm³); physical properties alone insufficient
Analytical Chemistry Mass Spectrometry Quality Control

Research Applications for (3,5-Dichloroanilino)ethenetricarbonitrile


Tricyanovinyl Building Block for Kinase Libraries

The compound's electron-deficient ethene core, as established by its physicochemical profile [1], makes it a suitable synthon for preparing substituted pyrazole, pyrimidine, or thiophene derivatives via cyclocondensation with dinucleophiles. Researchers developing targeted libraries for kinase hinge region binding can exploit the three cyano groups for iterative functional group interconversion. Procuring the 3,5-dichloro isomer specifically avoids the 2,5-dichloro isomer's potential for intramolecular hydrogen bonding that may alter ring-closure regioselectivity.

Agrochemical Hit-to-Lead Scaffold Expansion

Drawing on the class-level evidence of antimycotic and herbicidal activity [2], this compound can serve as a launch point for agrochemical lead optimization. Teams can synthesize a series of 3,5-dichloro variants to establish quantitative SAR, using the 3,5-dichloro derivative as the benchmark scaffold against other ring-substituted analogs, eventually aiming for field-trial candidates.

Isomer-Specific Reference Standard for Chromatography

Because the 3,5-dichloro isomer shares a molecular formula and nearly identical predicted density with its 2,5-dichloro counterpart, certified reference material of the 3,5-dichloro isomer is essential for developing HPLC-UV or LC-MS methods that resolve these positional isomers. This supports environmental fate studies where dichloroanilino degradation products must be unequivocally identified.

Application
Selection Property
Validation Focus
Heterocyclic kinase library synthesis
Regioselective cyclocondensation synthon
Cyclization regiochemistry; isomer identity confirmation
Agrochemical lead optimization
Reported class-level antimycotic/herbicidal scaffold
Quantitative SAR against ring-substituted analogs
Isomer-specific reference standard
Certified isomer identity; MS fingerprint
HPLC/LC-MS isomer separation; environmental fate identification
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